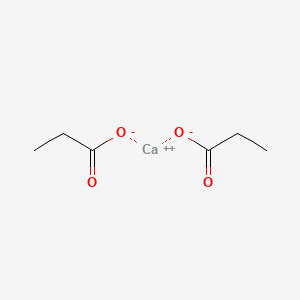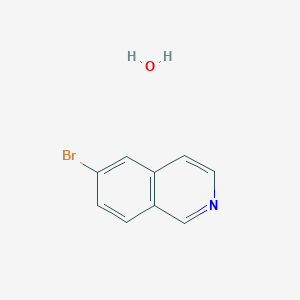
3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring, a chlorophenyl group, and a dimethylaminobenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Benzylidene Moiety: The final step involves the condensation of the triazole derivative with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is known to enhance biological activity, making these compounds promising candidates for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and benzylidene moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a different position of the chlorine atom.
3-(3-Bromophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Bromine instead of chlorine.
3-(3-Chlorophenyl)-4-((4-(methylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Methylamino instead of dimethylamino.
Uniqueness
The unique combination of the chlorophenyl group, dimethylaminobenzylidene moiety, and triazole ring in 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various fields.
Properties
CAS No. |
478255-02-6 |
|---|---|
Molecular Formula |
C17H16ClN5S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN5S/c1-22(2)15-8-6-12(7-9-15)11-19-23-16(20-21-17(23)24)13-4-3-5-14(18)10-13/h3-11H,1-2H3,(H,21,24)/b19-11+ |
InChI Key |
VLTAXXKEMIVQDN-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)


![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)


